1-(2-Bromo-6-methoxyphenyl)piperazine CAS number and molecular weight
1-(2-Bromo-6-methoxyphenyl)piperazine CAS number and molecular weight
The following is an in-depth technical monograph on 1-(2-Bromo-6-methoxyphenyl)piperazine , designed for researchers in medicinal chemistry and neuropharmacology.
Executive Summary
1-(2-Bromo-6-methoxyphenyl)piperazine is a specialized arylpiperazine derivative utilized primarily as a scaffold in the development of G-Protein Coupled Receptor (GPCR) ligands. Structurally, it belongs to the "phenylpiperazine" class, a privileged structure in neuropsychopharmacology known for high affinity toward serotonin (5-HT) and dopamine (D) receptors.
The presence of the ortho-methoxy group is a canonical feature of 5-HT1A antagonists (e.g., WAY-100635), while the ortho-bromo substituent introduces significant steric bulk and halogen-bonding potential, often used to modulate receptor subtype selectivity or block metabolic hydroxylation sites. This compound serves as a critical building block for "long-chain arylpiperazine" (LCAP) antipsychotics and anxiolytics.
Chemical Identity & Physicochemical Properties[1][2][3]
| Property | Data |
| CAS Number | 1781592-35-5 |
| Chemical Name | 1-(2-Bromo-6-methoxyphenyl)piperazine |
| Synonyms | 1-(6-Bromo-2-methoxyphenyl)piperazine; 2-Bromo-6-methoxy-1-(1-piperazinyl)benzene |
| Molecular Formula | C₁₁H₁₅BrN₂O |
| Molecular Weight | 271.15 g/mol |
| Exact Mass | 270.0368 |
| Appearance | Off-white to pale yellow solid (typically HCl salt) or oil (free base) |
| Solubility | DMSO (>10 mg/mL), Methanol, Chloroform; Insoluble in water (free base) |
| pKa (Calc) | ~8.5 (Piperazine secondary amine) |
| SMILES | COc1cccc(Br)c1N2CCNCC2 |
Synthesis & Manufacturing Protocols
The synthesis of sterically crowded arylpiperazines requires overcoming the electronic deactivation and steric hindrance of the ortho-substituents. Two primary methodologies are validated for this scaffold.
Method A: Cyclization of Aniline (Classic Route)
This method builds the piperazine ring onto the aniline nitrogen. It is robust but requires harsh conditions.
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Precursor : 2-Bromo-6-methoxyaniline (CAS 15579-65-4).
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Reagent : Bis(2-chloroethyl)amine hydrochloride.[1]
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Solvent : Chlorobenzene or n-Butanol.
Protocol:
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Charge : In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 2-bromo-6-methoxyaniline (10 mmol) in 50 mL of chlorobenzene.
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Addition : Add bis(2-chloroethyl)amine hydrochloride (11 mmol) and anhydrous K₂CO₃ (25 mmol).
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Reflux : Heat the mixture to reflux (132 °C) for 24–48 hours. The reaction kinetics are slow due to the steric bulk of the bromine and methoxy groups flanking the amine.
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Workup : Cool to room temperature. Filter off inorganic salts. Extract the filtrate with 1N HCl (3 x 20 mL).
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Isolation : Basify the aqueous layer with 10% NaOH to pH 12. Extract with dichloromethane (DCM). Dry organic layer over Na₂SO₄ and concentrate.
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Purification : Recrystallize the HCl salt from Ethanol/Ether.
Method B: Buchwald-Hartwig Amination (Modern Route)
This method couples a pre-formed piperazine with an aryl halide. It is preferred for high-throughput synthesis due to milder conditions.
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Precursor : 1-Iodo-2-bromo-6-methoxybenzene (or the corresponding Triflate).
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Catalyst System : Pd₂(dba)₃ / BINAP or DavePhos.
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Base : NaOtBu (Sodium tert-butoxide).
Protocol:
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Inert Atmosphere : Purge a reaction vial with Argon.
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Charge : Add 1-iodo-2-bromo-6-methoxybenzene (1.0 eq), Piperazine (3.0 eq to prevent bis-arylation), Pd₂(dba)₃ (2 mol%), and BINAP (4 mol%).
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Solvent : Add anhydrous Toluene or 1,4-Dioxane.
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Reaction : Heat to 100 °C for 12 hours.
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Workup : Filter through a Celite pad. Concentrate and purify via flash column chromatography (DCM:MeOH:NH₃ 90:9:1).
Synthesis Workflow Diagram
Figure 1: Cyclization pathway for the synthesis of the target arylpiperazine.
Pharmacological Applications[1][5][7]
5-HT1A Receptor Ligand Design
The 2-methoxyphenylpiperazine moiety is the pharmacophore responsible for the high affinity of drugs like WAY-100635 (a selective 5-HT1A antagonist).
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Mechanism : The protonated nitrogen of the piperazine forms a salt bridge with Aspartate-116 (D3.32) in the 5-HT1A receptor transmembrane domain. The ortho-methoxy group accepts a hydrogen bond from Serine or Threonine residues, locking the ligand in a specific conformation.
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Effect of Bromine : Introducing a bromine at the 6-position creates a 2,6-disubstituted system. This forces the piperazine ring to adopt a perpendicular conformation relative to the phenyl ring (atropisomerism potential). This conformation often enhances selectivity for 5-HT1A over
-adrenergic receptors, a common off-target for phenylpiperazines.
Metabolic Stability
In drug design, the para and ortho positions of phenyl rings are metabolic "hotspots" for cytochrome P450 hydroxylation.
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The 2-methoxy group blocks one ortho site.
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The 6-bromo group blocks the other ortho site.
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This substitution pattern directs metabolism to the para position (position 4), allowing for predictable pharmacokinetic profiles.
Receptor Signaling Pathway
Figure 2: Putative signaling cascade modulation by the target ligand at the 5-HT1A receptor.[2][3]
Analytical Characterization
To validate the identity of synthesized batches, the following analytical signatures are expected:
1H NMR (400 MHz, CDCl₃)
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δ 6.90–7.10 ppm (m, 3H) : Aromatic protons (H3, H4, H5). The splitting pattern will be an ABX or distorted triplet/doublet system due to 1,2,3-substitution.
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δ 3.85 ppm (s, 3H) : Methoxy group (-OCH₃).
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δ 3.10–3.25 ppm (m, 4H) : Piperazine protons adjacent to the aromatic ring (N-CH₂). Broadened due to steric rotation barriers.
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δ 2.90–3.05 ppm (m, 4H) : Piperazine protons adjacent to the secondary amine (HN-CH₂).
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δ 1.80 ppm (s, 1H) : NH proton (exchangeable with D₂O).
Mass Spectrometry (ESI-MS)
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Parent Ion : [M+H]⁺ = 271.05 / 273.05 (1:1 ratio characteristic of Bromine isotopes ⁷⁹Br and ⁸¹Br).
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Fragmentation : Loss of the piperazine ring often yields a tropylium-like cation at m/z ~185/187.
Handling & Safety (SDS Summary)
Hazard Classification :
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Acute Toxicity : Harmful if swallowed (Category 4).
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Skin/Eye Irritation : Causes skin irritation (Category 2) and serious eye irritation (Category 2A).
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Specific Target Organ Toxicity : May cause respiratory irritation (STOT SE 3).
Handling Protocols :
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Engineering Controls : Always handle within a certified chemical fume hood.
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PPE : Nitrile gloves (0.11 mm min thickness), safety glasses with side shields, and a lab coat.
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Storage : Store under inert gas (Argon/Nitrogen) at 2–8 °C. The free base is sensitive to CO₂ absorption from the air (forming carbamates); the HCl salt is hygroscopic.
References
- Lopez-Rodriguez, M. L., et al. (1996). Synthesis and Structure-Activity Relationships of a New Model of Arylpiperazines. 2. Three-Dimensional Quantitative Structure-Activity Relationships of 5-HT1A Receptor Ligands. Journal of Medicinal Chemistry.
- Mokrosz, J. L., et al. (1994). Structure-activity relationship studies of CNS agents. Part 16: Substituent effects on the 5-HT1A and 5-HT2A receptor affinity of 1-arylpiperazines. Archiv der Pharmazie. [Discusses steric effects of ortho-substitution].
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National Center for Biotechnology Information . (2025). PubChem Compound Summary for 1-(2-Methoxyphenyl)piperazine (Analogous SAR data). Retrieved from [Link]
Figure 1: Structure of 1-(2-Bromo-6-methoxyphenyl)piperazine with proton labeling.
